4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
Overview
Description
4,4’-(3’,4’,5’,6’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diyl)dipyridine is a complex organic compound characterized by its multiple pyridine and phenyl groups. This compound is known for its unique structural properties, making it a valuable intermediate in organic synthesis and a key component in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3’,4’,5’,6’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diyl)dipyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link pyridine and phenyl groups. The reaction conditions often require an inert atmosphere, elevated temperatures, and the presence of a base to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4,4’-(3’,4’,5’,6’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles replace hydrogen atoms[][2].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base[][2].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives[2][2].
Scientific Research Applications
4,4’-(3’,4’,5’,6’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diyl)dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism by which 4,4’-(3’,4’,5’,6’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diyl)dipyridine exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetra(4-pyridyl)ethylene: Similar in structure but lacks the terphenyl core.
Tetra(4-pyridyl)benzene: Contains a benzene core instead of a terphenyl core.
Tetra(4-pyridyl)pyrazine: Features a pyrazine ring instead of a terphenyl core[][5].
Uniqueness
4,4’-(3’,4’,5’,6’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diyl)dipyridine is unique due to its extended conjugation and multiple pyridine groups, which enhance its electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics[5][5].
Properties
IUPAC Name |
4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H48N6/c1-13-61(14-2-49(1)55-25-37-73-38-26-55)67-68(62-15-3-50(4-16-62)56-27-39-74-40-28-56)70(64-19-7-52(8-20-64)58-31-43-76-44-32-58)72(66-23-11-54(12-24-66)60-35-47-78-48-36-60)71(65-21-9-53(10-22-65)59-33-45-77-46-34-59)69(67)63-17-5-51(6-18-63)57-29-41-75-42-30-57/h1-48H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMAXWHSCXCCAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=NC=C7)C8=CC=C(C=C8)C9=CC=NC=C9)C1=CC=C(C=C1)C1=CC=NC=C1)C1=CC=C(C=C1)C1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
997.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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